E3 Ligand-Linker Conjugate 8
Overview
Description
E3 Ligand-Linker Conjugate 8 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. This compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
The synthesis of E3 Ligand-Linker Conjugate 8 involves several steps:
Synthesis of the E3 Ligand: The E3 ligand is synthesized using various chemical reactions, including alkylation and functional group modifications.
Linker Attachment: The linker is attached to the E3 ligand through a series of reactions, such as esterification or amidation.
Conjugation to the Target Ligand: The final step involves conjugating the linker-E3 ligand complex to the target ligand, forming the complete this compound.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
E3 Ligand-Linker Conjugate 8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
E3 Ligand-Linker Conjugate 8 has numerous scientific research applications:
Mechanism of Action
E3 Ligand-Linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases .
Comparison with Similar Compounds
E3 Ligand-Linker Conjugate 8 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These compounds use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These compounds use inhibitor of apoptosis protein as the E3 ligase ligand.
This compound stands out due to its unique combination of ligands and linkers, which provide specific binding properties and degradation efficiency .
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIHPPEIRQPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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